molecular formula C18H17N3O3S B2698886 (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone CAS No. 851805-15-7

(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone

Cat. No.: B2698886
CAS No.: 851805-15-7
M. Wt: 355.41
InChI Key: MBRIREMSUCDCQJ-UHFFFAOYSA-N
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Description

The compound (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the thioether and nitrophenyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles might be employed to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).

    Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of the nitro group would produce corresponding amines.

Scientific Research Applications

(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-chlorophenyl)methanone
  • (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methylphenyl)methanone

Uniqueness

The uniqueness of (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-13-6-8-14(9-7-13)12-25-18-19-10-11-20(18)17(22)15-4-2-3-5-16(15)21(23)24/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRIREMSUCDCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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